molecular formula C8H6ClN3OS2 B1500132 4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde CAS No. 914348-72-4

4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde

Cat. No.: B1500132
CAS No.: 914348-72-4
M. Wt: 259.7 g/mol
InChI Key: PVWNQKCCJBEDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both imidazole and thiazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can be done by using continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-chloro-2-(1-methyl-1H-imidazol-2-ylthio)thiazole-5-carboxylic acid.

    Reduction: 4-chloro-2-(1-methyl-1H-imidazol-2-ylthio)thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(1H-imidazol-2-ylthio)thiazole-5-carbaldehyde: Lacks the methyl group on the imidazole ring.

    2-(1-methyl-1H-imidazol-2-ylthio)thiazole-5-carbaldehyde: Lacks the chlorine atom on the thiazole ring.

    4-chloro-2-(1-methyl-1H-imidazol-2-ylthio)thiazole: Lacks the aldehyde group.

Uniqueness

4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which impart distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

914348-72-4

Molecular Formula

C8H6ClN3OS2

Molecular Weight

259.7 g/mol

IUPAC Name

4-chloro-2-(1-methylimidazol-2-yl)sulfanyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H6ClN3OS2/c1-12-3-2-10-7(12)15-8-11-6(9)5(4-13)14-8/h2-4H,1H3

InChI Key

PVWNQKCCJBEDBC-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SC2=NC(=C(S2)C=O)Cl

Canonical SMILES

CN1C=CN=C1SC2=NC(=C(S2)C=O)Cl

Origin of Product

United States

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